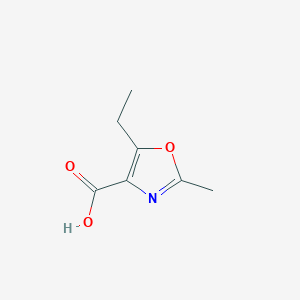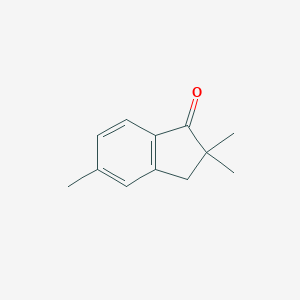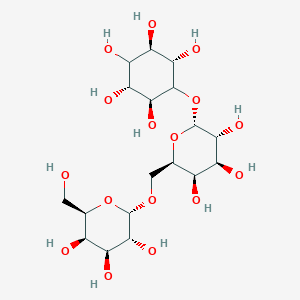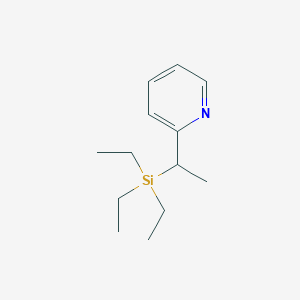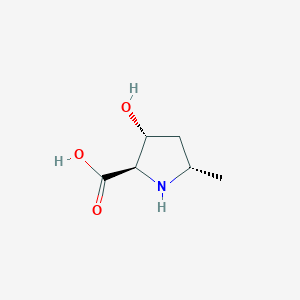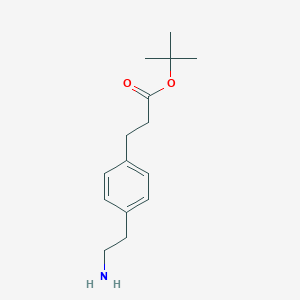
tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate, also known as TB-AEPP, is an important organic chemical compound used in scientific research. It is a tertiary amine with a phenyl group linked to a propanoate group, and is a useful compound for synthesizing and studying other compounds. TB-AEPP has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are important topics of study.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
A study by Kozioł et al. (2001) focused on the molecular and crystal structure of a related L-cysteine derivative, showcasing the conformation-stabilizing function of weak intermolecular bonding. This research highlights the significance of tert-butyl groups in influencing the molecular conformation and stability of compounds, which is crucial for understanding the behavior of complex molecules in solid states (Kozioł et al., 2001).
Asymmetric Synthesis
Emmerson et al. (2005) demonstrated the use of carbohydrate-derived aminoalcohol ligands to promote the asymmetric Reformatsky reaction, yielding products enriched in specific enantiomers. This study underscores the utility of tert-butyl groups in facilitating stereochemical control in synthesis, which is essential for producing chiral compounds with potential applications in drug development and other areas of chemistry (Emmerson et al., 2005).
Antimicrobial Agent Synthesis
Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents involved reactions with tert-butyl groups. This work contributes to the development of new antimicrobial compounds, highlighting the importance of tert-butyl groups in the synthesis of pharmaceutical intermediates (Doraswamy & Ramana, 2013).
Food Contact Materials Safety
A scientific opinion by EFSA (2011) on the safety evaluation of a substance related to tert-butyl groups for use in food contact materials reflects the compound's relevance in ensuring the safety and integrity of food packaging. This assessment underscores the compound's utility in applications that require stringent safety evaluations to protect consumer health (Flavourings, 2011).
Eigenschaften
IUPAC Name |
tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREBZMHRZKQVFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435727 |
Source


|
| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120225-79-8 |
Source


|
| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



